N-(2-ethylphenyl)-2,2-dimethylbutanamide

Description

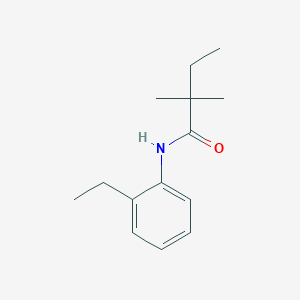

N-(2-ethylphenyl)-2,2-dimethylbutanamide is a substituted butanamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen and two methyl groups at the 2-position of the butanamide chain. For instance, the isomer 2-ethyl-N-(2-ethylphenyl)butanamide () shares the same molecular formula (C₁₄H₂₁NO, MW 219.32) and key features like logP (3.8), hydrogen bond donors (1), and acceptors (2). Such analogs typically exhibit moderate lipophilicity, influencing solubility and bioavailability. The ethyl substituent on the aromatic ring may enhance steric bulk and alter electronic effects compared to simpler phenyl derivatives .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-2,2-dimethylbutanamide |

InChI |

InChI=1S/C14H21NO/c1-5-11-9-7-8-10-12(11)15-13(16)14(3,4)6-2/h7-10H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

HHOAPVKRPIOPBD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 2-ethylphenylamine with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-ethylphenylamine+2,2-dimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position of the 2-ethylphenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-ethylphenyl)-2,2-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Amide Nitrogen

N-(Cyclohexyl)-2,2-dimethylbutanamide ()

- Structure : Cyclohexyl group replaces the 2-ethylphenyl moiety.

- Properties: Lower molecular weight (C₁₀H₁₉NO, MW ~169.15) and polar surface area (22.9 Ų). Synthesized in 97% yield as a white solid, suggesting stability and ease of purification.

- Applications : Used in enantioselective oxidation reactions, highlighting its role as a catalyst or intermediate in synthetic chemistry .

N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide ()

- Structure: Contains a dimethylamino carbonyl group and unsaturated butenamide chain.

- Properties: Higher complexity with logP influenced by the dimethylamino group.

Substituent Effects on the Butanamide Chain

N-Ethyl-2,2-diisopropylbutanamide ()

- Structure : Diisopropyl groups at the 2-position and ethyl on the nitrogen.

- Properties : Increased steric hindrance and lipophilicity (logP likely >4).

- Safety: No observed effect level (NOEL) data unavailable, necessitating further toxicological evaluation .

N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide ()

Aromatic Ring Modifications

2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide ()

- Structure : Nitro group at the 4-position of the phenyl ring.

- Properties : Strong electron-withdrawing nitro group alters reactivity and stability.

- Applications: Potential use in pharmaceuticals or agrochemicals due to nitro group’s electrophilic character .

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide ()

Data Table: Key Properties of Compared Compounds

*Hypothetical values based on analogs. †Estimated from structural features.

Research Findings and Implications

- Synthetic Feasibility : High-yield synthesis (e.g., 97% for N-(cyclohexyl)-2,2-dimethylbutanamide) suggests that similar methods could apply to the target compound .

- Safety Considerations: Lack of NOEL data for N-ethyl-2,2-diisopropylbutanamide underscores the need for rigorous toxicological profiling of branched butanamide derivatives .

- Pharmacological Potential: The presence of aromatic substituents (e.g., nitro, ethyl) correlates with diverse bioactivities, from respiratory stimulation to enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.